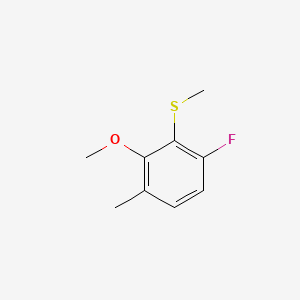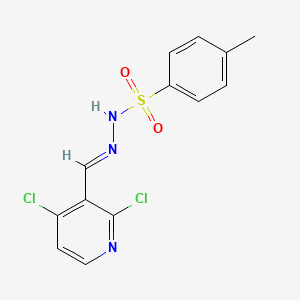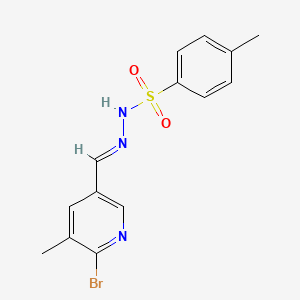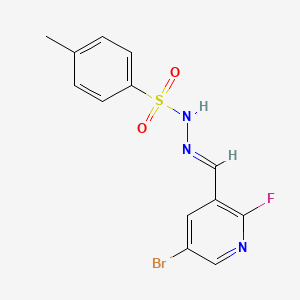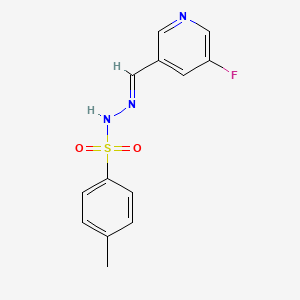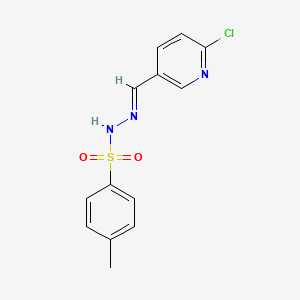
N'-((6-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-((6-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide (CPMMB) is a novel sulfonohydrazide derivative that has recently been identified as a potential therapeutic agent for a variety of diseases. CPMMB has a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. In addition, CPMMB has been shown to possess anti-bacterial and anti-viral properties. The aim of
Aplicaciones Científicas De Investigación
N'-((6-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide has been extensively studied for its potential therapeutic effects. In vitro studies have demonstrated that this compound has anti-inflammatory, antioxidant, and anti-cancer activities. This compound has also been shown to possess anti-bacterial and anti-viral properties. In addition, this compound has been investigated for its potential to inhibit the growth of certain tumor cells and to induce apoptosis in cancer cells.
Mecanismo De Acción
The exact mechanism of action of N'-((6-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is still under investigation. However, it is believed that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the inflammatory process. In addition, this compound may also act by modulating the activity of certain transcription factors, such as NF-κB, which is involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound has anti-inflammatory, antioxidant, and anti-cancer activities. In addition, this compound has been shown to possess anti-bacterial and anti-viral properties. This compound has also been investigated for its potential to inhibit the growth of certain tumor cells and to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N'-((6-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide in laboratory experiments has several advantages. This compound is a relatively inexpensive compound and is readily available. In addition, this compound can be easily synthesized and purified. The use of this compound in laboratory experiments also has some limitations. This compound is a relatively new compound and the exact mechanism of action is still not fully understood. In addition, this compound is a relatively unstable compound and can decompose under certain conditions.
Direcciones Futuras
The potential applications of N'-((6-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide are still being explored. Further research is needed to elucidate the exact mechanism of action of this compound and to investigate its potential therapeutic effects in vivo. In addition, further research is needed to investigate the potential of this compound to inhibit the growth of certain tumor cells and to induce apoptosis in cancer cells. Finally, further research is needed to explore the potential of this compound to be used as an anti-bacterial and anti-viral agent.
Métodos De Síntesis
N'-((6-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide can be synthesized via a reaction between 4-methylbenzenesulfonyl chloride and 6-chloropyridine-3-ylmethylamine hydrochloride. The reaction is carried out in a solvent such as dichloromethane and the product is purified by recrystallization. The yield of the reaction is typically around 80%.
Propiedades
IUPAC Name |
N-[(E)-(6-chloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2S/c1-10-2-5-12(6-3-10)20(18,19)17-16-9-11-4-7-13(14)15-8-11/h2-9,17H,1H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDBQTCGWYWICH-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.77 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





